molecular formula C22H21FN6OS B2861538 1-[4-(4-fluorophenyl)piperazin-1-yl]-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)ethan-1-one CAS No. 1358919-73-9

1-[4-(4-fluorophenyl)piperazin-1-yl]-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)ethan-1-one

Cat. No.: B2861538
CAS No.: 1358919-73-9
M. Wt: 436.51
InChI Key: CPXMHTVBAYAAHM-UHFFFAOYSA-N
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Description

1-[4-(4-fluorophenyl)piperazin-1-yl]-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)ethan-1-one is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. The compound features a piperazine ring substituted with a fluorophenyl group and a triazoloquinoxaline moiety, making it a unique structure with diverse chemical properties.

Preparation Methods

The synthesis of 1-[4-(4-fluorophenyl)piperazin-1-yl]-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)ethan-1-one involves multiple steps, including the formation of the piperazine ring, the introduction of the fluorophenyl group, and the attachment of the triazoloquinoxaline moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial production methods may involve optimizing these synthetic routes to scale up the production while maintaining the quality and consistency of the compound. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

1-[4-(4-fluorophenyl)piperazin-1-yl]-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the piperazine or triazoloquinoxaline rings are replaced with other groups using appropriate reagents and conditions.

The major products formed from these reactions depend on the specific reagents and conditions used, as well as the position and nature of the substituents on the compound.

Scientific Research Applications

1-[4-(4-fluorophenyl)piperazin-1-yl]-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)ethan-1-one has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes. Its unique structure allows for the exploration of various pharmacological activities.

    Biology: The compound can be used in biological studies to investigate its effects on cellular processes, signaling pathways, and gene expression.

    Industry: The compound can be utilized in the development of new materials, catalysts, or other industrial applications where its chemical properties are advantageous.

Comparison with Similar Compounds

1-[4-(4-fluorophenyl)piperazin-1-yl]-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)ethan-1-one can be compared with other similar compounds, such as:

    1-(4-fluorophenyl)piperazine: This compound shares the piperazine ring and fluorophenyl group but lacks the triazoloquinoxaline moiety, resulting in different chemical and biological properties.

    Triazoloquinoxaline derivatives: These compounds contain the triazoloquinoxaline moiety but may have different substituents on the piperazine ring, leading to variations in their activity and applications.

Properties

IUPAC Name

1-[4-(4-fluorophenyl)piperazin-1-yl]-2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN6OS/c1-15-25-26-21-22(24-18-4-2-3-5-19(18)29(15)21)31-14-20(30)28-12-10-27(11-13-28)17-8-6-16(23)7-9-17/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPXMHTVBAYAAHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)N4CCN(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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